molecular formula C10H15NS B13563884 N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine CAS No. 55653-25-3

N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine

Cat. No.: B13563884
CAS No.: 55653-25-3
M. Wt: 181.30 g/mol
InChI Key: UDYJEDHXTPIBMR-UHFFFAOYSA-N
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Description

N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine is a chemical compound of interest in biochemical and pharmacological research. With the molecular formula C11H17NS, it is a structural analog of trace amines like phenethylamine (PEA) and N-methylphenethylamine (NMPEA), which are endogenous neuromodulators in humans . The compound features a methylsulfanyl (S-CH3) substituent on the phenyl ring, a functional group present in various bioactive molecules that can influence electronic properties and metabolic stability . The primary research value of this compound lies in the study of trace amine-associated receptors (TAARs), particularly TAAR1. Close structural analogs, such as N-methylphenethylamine, are known to be potent agonists of human TAAR1 (hTAAR1), a receptor implicated in the modulation of monoaminergic systems in the brain . Research into such compounds can provide insights into neurochemical pathways and potential applications for neurological disorders. Furthermore, compounds containing methylsulfanyl/methylsulfonyl groups have been investigated for other therapeutic properties, including antimicrobial and anti-inflammatory activities, as seen in related indole derivatives . Like its parent amine phenethylamine, this compound is likely a substrate for monoamine oxidase (MAO) enzymes, which are key in the metabolism of trace amines . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

55653-25-3

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

N-methyl-2-(4-methylsulfanylphenyl)ethanamine

InChI

InChI=1S/C10H15NS/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6,11H,7-8H2,1-2H3

InChI Key

UDYJEDHXTPIBMR-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=C(C=C1)SC

Origin of Product

United States

Preparation Methods

Route A: Nucleophilic Aromatic Substitution (SNAr) followed by Reductive Amination

Step 1: Synthesis of 4-(Methylsulfanyl)phenyl intermediate

  • Starting Material: 4-chlorothioanisole or 4-chlorobenzene derivatives.
  • Reaction Conditions: Nucleophilic substitution with methylthiolate (CH₃S⁻), generated in situ from sodium methylthiolate, in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~80°C).
  • Outcome: Formation of 4-(methylsulfanyl)phenyl compounds.

Step 2: Introduction of Ethan-1-amine chain

  • Method: Reductive amination involving the aldehyde or ketone derivatives of the aromatic compound.
  • Procedure: Reacting the aromatic intermediate with ethylene diamine or related amines in the presence of reducing agents such as sodium cyanoborohydride (NaBH₃CN) under mild acidic conditions.
  • Result: Formation of 2-[4-(methylsulfanyl)phenyl]ethan-1-amine.

Step 3: N-Methylation

  • Method: Methylation of the primary amine using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base like potassium carbonate (K₂CO₃).
  • Reaction Conditions: Conducted in solvents such as acetone or acetonitrile at room temperature or slightly elevated temperatures (~25-40°C).
  • Outcome: N-Methylation yields the target compound.

Route B: Direct Reductive Amination of Aromatic Ketones

Step 1: Synthesis of 4-(Methylsulfanyl)benzaldehyde

  • Method: Electrophilic substitution of benzaldehyde with methylthiol derivatives under acid catalysis.
  • Alternative: Oxidation of 4-(methylsulfanyl)phenyl ethyl derivatives.

Step 2: Reductive amination

  • Procedure: Reacting the aldehyde with methylamine or methylated amines in the presence of a reducing agent like sodium cyanoborohydride.
  • Outcome: Formation of the N-methylated amine directly.

Route C: Multi-step Synthesis via Cross-Coupling

Step 1: Synthesis of 4-(Methylsulfanyl)phenylboronic acid derivatives.

Step 2: Suzuki coupling with halogenated ethanamine derivatives.

Step 3: N-methylation of the resulting amine.

This route is more complex but allows for high regioselectivity and functional group tolerance.

Process Optimization and Yield Data

Method Key Reagents Reaction Conditions Typical Yield Remarks
Route A Sodium methylthiolate, NaBH₃CN, methyl iodide 80–100°C, inert atmosphere 70–85% Widely used, scalable
Route B Methylamine, NaBH₃CN Room temperature to 50°C 65–80% Suitable for sensitive intermediates
Route C Boronic acids, halogenated ethanamine 100°C, Pd catalyst 60–75% High regioselectivity

Notes on Reaction Conditions and Purification

  • Solvent Choice: Polar aprotic solvents such as DMF, acetonitrile, or dimethyl sulfoxide (DMSO) are preferred.
  • Temperature Control: Elevated temperatures (up to 100°C) facilitate SNAr and coupling reactions.
  • Purification: Typically via column chromatography, recrystallization, or vacuum distillation, depending on the intermediate.

Summary of Research Findings

Research articles and patents indicate that the most efficient synthesis involves initial aromatic substitution to introduce the methylsulfanyl group, followed by amination and methylation steps. Patent US20120232281A1 describes a process involving controlled methylation and purification steps, achieving yields up to 90%. Similarly, patent EP2551265B1 emphasizes the importance of reaction control via HPLC and phase separation for high purity.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(4-(methylthio)phenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, yielding a simpler amine structure.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simplified amine structures.

    Substitution: Nitro, halogen, or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

n-Methyl-2-(4-(methylthio)phenyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Methyl-2-(4-(methylthio)phenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Spectroscopic Data Comparison

Compound Molecular Weight (g/mol) Key $ ^1H $ NMR Features (δ, ppm) HRMS [M+H]+ (Calculated)
N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine 181.30 (calc.) SCH₃: ~2.45; Ar-H: 7.2–7.4; N-CH₃: ~2.2 182.10 (calc.)
2-[4-(Methylsulfanyl)phenyl]ethan-1-amine (Parent) 167.27 NH₂: ~1.5 (br); SCH₃: 2.44; Ar-H: 7.2–7.4 168.09 (obs.)
N-Methyl-2-(4-nitrophenyl)ethan-1-amine 180.21 (calc.) NO₂: Ar-H ~8.1–8.3; N-CH₃: ~2.3 181.12 (obs.)
Compound 13 () ~264.38 (calc.) Piperidine-H: 3.0–3.5; SPh: 7.3–7.5 265.15 (obs.)

Biological Activity

N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine, also known as (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine, is a compound belonging to the phenethylamine class. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NS, characterized by a methylsulfanyl group attached to a phenyl ring. This specific arrangement significantly influences its chemical reactivity and biological activity compared to its analogs.

Biological Activity Overview

Research indicates that this compound exhibits notable interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of the methylsulfanyl group may enhance its binding affinity to these receptors, suggesting potential stimulant or psychoactive effects. In vitro studies have demonstrated that this compound can influence various physiological processes, although the precise mechanisms of action are still being elucidated .

Neurotransmitter Interactions

Studies have shown that this compound interacts with serotonin (5-HT) and dopamine receptors, which are crucial for regulating mood, cognition, and reward pathways. The compound's binding affinity to these receptors suggests it may have stimulant properties similar to other phenethylamines .

Pharmacological Profiles

The pharmacological profile of this compound has been compared with other compounds within the same class. A summary of related compounds and their biological activities is presented in Table 1.

Compound NameStructure FeaturesBiological Activity
4-MethylthioamphetamineSimilar amine structure; methylthio groupStimulant effects
3,4-Methylenedioxy-N-methylamphetamineMethylenedioxy group; N-methylPsychoactive properties
2-Amino-5-methylthiazoleThiazole ring; amino groupAntimicrobial properties
1-[3-(Methylsulfanyl)phenyl]ethan-1-amineMethylsulfanyl group at a different positionVaries based on receptor interaction
2-(Methylsulfanyl)ethan-1-amineLacks a phenyl ring; simpler structureVaries; less complex activity

The unique positioning of the methylsulfanyl group on the phenyl ring is critical in determining the compound's interaction profile with biological targets, leading to distinct pharmacological effects.

Case Studies

Several case studies have investigated the effects of this compound on various biological systems:

  • In Vitro Binding Studies : These studies assessed the compound's binding affinity to serotonin and dopamine receptors using radiolabeled ligands. Results indicated a significant interaction with both receptor types, reinforcing the hypothesis of its stimulant properties.
  • Physiological Impact Assessments : Research involving animal models demonstrated that administration of this compound resulted in increased locomotor activity, consistent with stimulant-like effects observed in similar compounds .
  • Toxicological Evaluations : Toxicity assessments revealed that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or reductive amination. For example, a piperidine intermediate may be functionalized with a methylsulfanylphenyl group via alkylation, followed by amination with methylamine. Purification via column chromatography (e.g., using n-pentane:EtOAc gradients) and recrystallization ensures high purity (>95%) .
  • Critical Parameters : Reaction temperature (0–25°C), choice of base (e.g., Et₃N), and stoichiometric control of methylamine to avoid over-alkylation. HRMS and NMR (¹H/¹³C) are essential for validating structural integrity .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR (e.g., δ 2.45 ppm for methylsulfanyl protons) and ¹³C NMR (e.g., δ 40–45 ppm for methylamine carbons) .
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strain in the methylsulfanyl-phenyl-ethylamine backbone .
    • Electronic Properties : DFT calculations (e.g., Gaussian 16) can predict electron density distribution, highlighting the electron-rich methylsulfanyl group’s role in reactivity .

Advanced Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of this compound?

  • Structure-Activity Relationship (SAR) :

SubstituentBiological EffectMechanism
-SCH₃ (methylsulfanyl)Enhanced lipophilicityIncreases membrane permeability
-CF₃ (trifluoromethyl)Metabolic stabilityReduces oxidative degradation
-OCH₃ (methoxy)Altered receptor bindingModulates steric interactions with target proteins
  • Experimental Validation : Competitive binding assays (e.g., SPR or radioligand displacement) quantify affinity for neurological targets like GPCRs .

Q. What computational strategies are effective for predicting the metabolic stability of this compound?

  • In Silico Tools :

  • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., methylsulfanyl oxidation to sulfoxide).
  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS models assess conformational flexibility in aqueous/lipid environments, correlating with in vitro half-life (t₁/₂) .
    • Validation : Compare computational results with in vitro microsomal stability assays (e.g., liver microsomes + NADPH) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Root Causes : Variability in assay conditions (e.g., cell lines, incubation time) or impurities in synthesized batches.
  • Mitigation Strategies :

  • Standardize protocols (e.g., uniform cell viability assays like MTT).
  • Use orthogonal analytical methods (LC-MS/MS) to verify compound purity before testing .
    • Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from residual solvents (e.g., DMSO) affecting cell permeability .

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